1-(3-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(3-methylphenyl)-5-propylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-5-13-12(14(17)18)9-15-16(13)11-7-4-6-10(2)8-11/h4,6-9H,3,5H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVLUGLNIKMNTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=CC(=C2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₄H₁₆N₂O₂
- Molecular Weight : 244.29 g/mol
- Structure : The compound features a pyrazole ring substituted with a propyl group and a 3-methylphenyl group, which influences its biological activity.
Medicinal Chemistry Applications
1-(3-Methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid serves as a lead compound in the development of new pharmaceuticals. Its potential applications include:
- Anti-inflammatory Agents : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Research indicates that it may have activity against various cancer cell lines. Its structural similarity to other bioactive compounds suggests potential interactions with biological targets involved in cancer progression .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods require careful control over reaction conditions to optimize yield and purity. Understanding the SAR is crucial for enhancing the compound's efficacy; minor modifications in substituents can significantly affect biological activity .
Comparative Analysis with Related Compounds
The following table summarizes compounds that share structural features with this compound, highlighting their similarities and potential applications:
| Compound Name | IUPAC Name | Similarity |
|---|---|---|
| 1-(4-Methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid | Similar pyrazole structure; different phenyl substitution | Potential for similar biological activity |
| 1-(2-Methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid | Similar structure; different position of methyl group | Variations can influence pharmacological effects |
| 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | Contains a nitro group; potential differences in bioactivity | Nitro substitution may enhance certain activities |
Mechanism of Action
The mechanism by which 1-(3-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact mechanism can vary depending on the application, but it generally involves the interaction with the active site of the target molecule, leading to modulation of its activity.
Comparison with Similar Compounds
Structural Comparison
The following table highlights structural analogs of the target compound, emphasizing substituent variations:
Key Observations :
- Electron-withdrawing vs. donating groups : Chlorine substituents (e.g., in 3,5-dichlorophenyl analog) increase the acidity of the carboxylic acid compared to the methyl group .
- Positional isomerism : The 2-methylphenyl isomer (ortho-substitution) may exhibit steric hindrance, reducing reactivity compared to the 3-methylphenyl (meta) variant .
Physicochemical Properties
Notes:
Biological Activity
1-(3-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₄H₁₆N₂O₂
- Molecular Weight : 244.29 g/mol
- Structure : The compound features a pyrazole ring with a propyl group and a 3-methylphenyl substitution.
Anti-inflammatory and Anticancer Properties
Research indicates that this compound exhibits promising anti-inflammatory and anticancer activities. Its structural similarity to other pyrazole derivatives suggests potential interactions with biological targets involved in these processes.
Key Findings:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Anticancer Activity : It has shown activity against various cancer cell lines, including:
- MCF7 (breast cancer)
- NCI-H460 (lung cancer)
- SF-268 (central nervous system cancer)
The mechanism of action is believed to involve the compound's binding to specific enzymes or receptors, which modulates their activity. This interaction can lead to the inhibition of pathways critical for inflammation and tumor growth.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | IUPAC Name | Similarity |
|---|---|---|
| 1-(4-Methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid | 1-(4-Methylphenyl)-5-propylpyrazole-4-carboxylic acid | Similar pyrazole structure; different phenyl substitution |
| 1-(2-Methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid | 1-(2-Methylphenyl)-5-propylpyrazole-4-carboxylic acid | Similar structure; different position of methyl group |
| 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | 2-Methyl-4-nitro-5-propylpyrazole-3-carboxylic acid | Contains a nitro group; potential differences in bioactivity |
Case Studies
Recent studies have highlighted the efficacy of pyrazole derivatives in cancer treatment:
- Study on MCF7 Cells : The compound demonstrated a GI50 value of approximately 3.79 µM, indicating significant growth inhibition.
- Research on NCI-H460 Cells : Another study reported an LC50 value of around 42.30 µM, suggesting potential for therapeutic applications in lung cancer treatment .
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with appropriate diketones.
- Carboxylation : Introducing the carboxylic acid group, often using carbon dioxide under specific conditions.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acid catalysis or via activation with coupling reagents. For example:
Reaction Conditions
-
Methanol : Reflux with H<sub>2</sub>SO<sub>4</sub> yields the methyl ester .
-
Ethanol : Similar conditions produce the ethyl ester derivative .
Mechanism : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by the alcohol.
| Alcohol | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| Methanol | H<sub>2</sub>SO<sub>4</sub> | Reflux | 82 |
| Ethanol | H<sub>2</sub>SO<sub>4</sub> | Reflux | 78 |
Amidation and Carboxamide Formation
The carboxylic acid reacts with amines to form amides, often mediated by carbodiimides (e.g., CDI) or thionyl chloride :
Procedure :
-
Activation of the acid with CDI in DMF.
-
Addition of primary or secondary amines (e.g., cyclopropylamine, 4-methylpiperazine derivatives).
Key Example :
-
Reaction with 4-[(4-methylpiperazinyl)methyl]aniline produces N-[4-[(4-methylpiperazinyl)methyl]phenyl]-1H-pyrazole-4-carboxamide in 56% yield .
Mechanism :
-
Formation of an acyl imidazole intermediate.
-
Nucleophilic displacement by the amine.
Decarboxylation
Thermal or oxidative decarboxylation eliminates CO<sub>2</sub>, yielding 1-(3-methylphenyl)-5-propyl-1H-pyrazole.
Conditions :
Mechanistic Pathway :
Ring Functionalization
The pyrazole ring participates in electrophilic substitution, though substituents direct reactivity:
Nitration
Conditions : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–5°C .
Outcome : Nitration occurs preferentially at the C-4 position due to electron-donating effects of the methylphenyl group .
Halogenation
Bromination : NBS (N-bromosuccinimide) in CCl<sub>4</sub> introduces bromine at C-3 or C-5 .
Stability and Reactivity Considerations
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(3-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid generally involves:
- Formation of the pyrazole ring by cyclization of suitable β-diketone or 1,3-dicarbonyl precursors with hydrazine derivatives.
- Introduction of the 3-methylphenyl substituent at the N-1 position via N-alkylation or direct use of substituted hydrazines.
- Installation of the propyl group at the C-5 position through alkylation or by starting with appropriately substituted diketones.
- Functionalization at the C-4 position to introduce the carboxylic acid group, often through oxidation or hydrolysis steps.
Preparation via Enolate Cyclization with N-Aryl Hydrazines
A common approach to prepare 1-substituted pyrazole-4-carboxylic acids involves the reaction of 2,4-diketocarboxylic esters or related compounds with arylhydrazines.
Step 1: Preparation of β-diketocarboxylic ester
The starting material is typically a 2,4-diketocarboxylic ester bearing the propyl substituent at the 4-position. This compound can be synthesized by classical Claisen condensation or other carbonyl chemistry methods.Step 2: Cyclization with 3-methylphenylhydrazine
The diketone ester is reacted with 3-methylphenylhydrazine hydrochloride under reflux conditions in an alcoholic solvent (e.g., methanol or ethanol). This reaction forms the pyrazole ring selectively at the 1-(3-methylphenyl) position.Step 3: Hydrolysis to carboxylic acid
The ester group at the 4-position is hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.
This method benefits from regioselectivity controlled by the hydrazine derivative and provides moderate to high yields (37–97%) as documented in recent synthetic studies on 1-substituted pyrazoles.
Use of Trichloromethyl Enones for Regioselective Pyrazole Synthesis
A regioselective method involves trichloromethyl enones as starting materials:
- Mechanism : The trichloromethyl group acts as a precursor to the carboxyalkyl moiety in a one-pot three-component reaction with hydrazine derivatives.
- Selectivity : Using arylhydrazine hydrochlorides leads to 1,3-regioisomers, suitable for synthesizing 1-(3-methylphenyl)-substituted pyrazoles.
- Reaction conditions : The reaction is performed in alcohol solvents under reflux for extended periods (e.g., 16 hours), followed by purification via column chromatography.
- Yields : The process achieves moderate to excellent yields (52–97%) depending on substrate and conditions.
This method provides a versatile and efficient route to 1-(3-methylphenyl)-5-substituted pyrazole-4-carboxylic acids with good regioselectivity.
Alkylation of Pyrazole Carboxylic Esters
Another approach is the alkylation of preformed pyrazole-3-carboxylic esters:
- Starting material : Ethyl 3-propyl-pyrazole-5-carboxylate or similar esters.
- Alkylation agents : Alkyl halides, dialkyl sulfates, or alkyl tosylates are used to introduce the 3-methylphenyl group at the N-1 position.
- Conditions : Alkylation is typically carried out in the presence of a base to generate the pyrazole anion/enolate, followed by reaction with the alkylating agent.
- Challenges : This method may produce mixtures of N-alkylated isomers requiring chromatographic separation.
Acidification and Purification
- After the key synthetic steps, acidification of reaction mixtures is often performed using aqueous hydrochloric acid to pH 3–5 to precipitate the carboxylic acid.
- Extraction with ethyl acetate, drying over anhydrous sodium sulfate, filtration, and concentration under reduced pressure yield crude products.
- Final purification is achieved by silica gel column chromatography using hexanes/ethyl acetate mixtures as eluents.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Yields (%) | Notes |
|---|---|---|---|---|---|---|
| Enolate cyclization with 3-methylphenylhydrazine | 2,4-diketocarboxylic esters with propyl substituent | 3-methylphenylhydrazine hydrochloride, alcohol solvent | Reflux 16 h | Regioselective, straightforward | 37–97 | Hydrolysis step needed for acid |
| Trichloromethyl enone method | Trichloromethyl enones, hydrazine derivatives | Alcohol solvents, reflux | One-pot, regioselective | Moderate to excellent | 52–97 | Suitable for regioisomers |
| Alkylation of pyrazole esters | Pyrazole-3-carboxylic esters | Alkyl halides, bases | Room temp to reflux | Direct N-substitution | Variable | Isomer mixtures possible |
| Acidification and purification | Reaction mixtures | HCl aqueous, EtOAc | pH 3–5, extraction | Efficient isolation | - | Standard workup |
Research Findings and Notes
- The regioselectivity of pyrazole formation is highly dependent on the nature of the hydrazine used; arylhydrazine hydrochlorides favor 1,3-substitution patterns, which is essential for obtaining the desired 1-(3-methylphenyl) substitution.
- The use of weak bases such as sodium carbonate or bicarbonate facilitates ring closure during pyrazole formation in biphasic systems, improving yield and selectivity.
- Alkylation methods, while effective, may require careful chromatographic separation due to formation of isomeric mixtures.
- The acidification step is crucial for isolating the carboxylic acid form from ester or enolate intermediates, with careful pH control to optimize precipitation and purity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via cyclocondensation of precursors like ethyl acetoacetate, substituted hydrazines, and DMF-DMA (dimethylformamide dimethyl acetal). For example, similar pyrazole-4-carboxylic acid derivatives are synthesized by reacting ethyl acetoacetate with phenylhydrazine, followed by hydrolysis under basic conditions to yield the carboxylic acid group . Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), reaction temperature (80–100°C), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane eluents) enhances purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of the carboxylic acid group via a broad O–H stretch (~2500–3300 cm⁻¹) and a C=O stretch (~1680–1720 cm⁻¹) .
- ¹H/¹³C NMR : Identify substituent positions. For example, the methyl group on the phenyl ring (δ ~2.3 ppm in ¹H NMR) and propyl chain protons (δ ~0.9–1.6 ppm) are diagnostic. The pyrazole ring protons typically resonate between δ 6.5–8.5 ppm .
- Mass Spectrometry : The molecular ion peak ([M+H]⁺) should match the molecular weight (e.g., 260.3 g/mol for C₁₄H₁₆N₂O₂). Fragmentation patterns can validate the pyrazole core and substituents .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software elucidate the molecular structure and confirm substituent positions?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) data, refined via SHELXL, provides precise bond lengths, angles, and torsion angles. For pyrazole derivatives, key parameters include:
- Pyrazole Ring Geometry : Planarity (deviation < 0.01 Å) and bond alternation (C–N: ~1.32–1.38 Å; N–N: ~1.35 Å) .
- Substituent Orientation : The 3-methylphenyl group’s dihedral angle relative to the pyrazole ring (e.g., 15–25°) indicates steric or electronic effects .
- Validation : Compare experimental data with DFT-optimized structures to resolve discrepancies in substituent positioning .
Q. How can computational methods like DFT complement experimental data in understanding electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict:
- Electrostatic Potential (ESP) : Identify electron-rich regions (e.g., carboxylic acid group) for reactivity analysis .
- Frontier Molecular Orbitals (HOMO/LUMO) : Bandgap energy (ΔE ~4–5 eV for similar pyrazoles) correlates with stability and charge-transfer interactions .
- NBO Analysis : Quantify hyperconjugation effects (e.g., between the pyrazole ring and propyl chain) .
Q. When encountering discrepancies in biological activity data, what experimental strategies can validate hypotheses about structure-activity relationships (SAR)?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing 3-methylphenyl with 4-fluorophenyl) to isolate steric/electronic contributions .
- Dose-Response Assays : Test compounds at multiple concentrations (e.g., 1–100 µM) in pharmacological models (e.g., COX-2 inhibition) to establish EC₅₀ values .
- Crystallographic Data : Correlate activity with structural features (e.g., hydrogen-bonding capacity of the carboxylic acid group) .
Data Contradiction Analysis
Q. How should researchers resolve conflicting data regarding the compound’s solubility and stability in biological assays?
- Methodological Answer :
- Solubility Testing : Use HPLC to measure solubility in buffers (e.g., PBS at pH 7.4) versus DMSO. Adjust formulations with co-solvents (e.g., cyclodextrins) if precipitation occurs .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via LC-MS. Hydrolysis of the carboxylic acid group is a common degradation pathway .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
